tert-Butyl (Z)-styrylcarbamate
Description
Contextual Significance of Unsaturated Carbamates in Contemporary Organic Synthesis
Unsaturated carbamates, a class of organic compounds featuring both a carbamate (B1207046) moiety (-NH-C(=O)-O-) and a carbon-carbon double bond, are of significant interest in modern organic synthesis. The carbamate group is a key structural motif in numerous approved drugs and prodrugs, valued for its chemical stability and ability to act as a peptide bond surrogate. nih.govnih.govacs.org This functionality can modulate molecular interactions with biological targets like enzymes or receptors through hydrogen bonding. nih.govacs.org The presence of an unsaturated system in conjugation with the carbamate introduces electronic effects and conformational rigidity, which can be exploited in the design of bioactive molecules and advanced materials.
The incorporation of a carbamate group into a molecule can enhance the biological activity of the parent pharmacophore. nih.gov Furthermore, organic carbamates are crucial as protecting groups for amines in peptide chemistry and organic synthesis due to their stability under various reaction conditions and the relative ease of their removal. nih.govacs.org The dual functionality of unsaturated carbamates makes them versatile building blocks, enabling further chemical transformations at the double bond while retaining the important carbamate group.
Historical Trajectory and Evolution of Synthetic Methodologies for Styryl and Carbamate Functional Groups
The synthesis of molecules containing carbamate and styryl functionalities has evolved significantly, driven by the need for greater efficiency, safety, and functional group tolerance.
Carbamate Functional Group: Historically, the synthesis of carbamates often involved hazardous reagents such as phosgene (B1210022) and its derivatives. nih.gov Alternative traditional methods include classical rearrangements like the Hofmann, Curtius, and Lossen rearrangements. nih.govorganic-chemistry.orgorganic-chemistry.org The Curtius rearrangement, for example, involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which is then trapped by an alcohol to form the carbamate. nih.govorganic-chemistry.org
Contemporary methods have shifted towards safer and more environmentally benign approaches. A significant advancement is the use of carbon dioxide as a C1 source, which reacts with amines to form carbamate anions that can be subsequently alkylated. nih.govorganic-chemistry.orgresearchgate.net The direct reaction of amines with dialkyl carbonates, sometimes catalyzed, has also become a common halogen-free route. researchgate.net Modern synthetic strategies also focus on one-pot procedures and the use of novel carbonylating agents to improve efficiency and yield. organic-chemistry.orgrsc.org
| Method | Reagents | Key Features |
| Phosgene-based | Phosgene or derivatives (e.g., triphosgene), alcohol, amine | Highly efficient but uses extremely toxic reagents. |
| Isocyanate Addition | Pre-formed isocyanate, alcohol | A direct and common method for forming the carbamate bond. nih.gov |
| Curtius Rearrangement | Carboxylic acid → Acyl azide → Isocyanate → Carbamate | Transforms carboxylic acids into carbamates with the loss of one carbon atom. nih.govorganic-chemistry.org |
| Hofmann Rearrangement | Primary amide, bromine, base | Converts amides to carbamates, also with the loss of one carbon. nih.gov |
| Carbon Dioxide-based | Amine, CO₂, electrophile (e.g., alkyl halide) | Utilizes a renewable, non-toxic C1 source, aligning with green chemistry principles. nih.govorganic-chemistry.org |
| Dialkyl Carbonates | Amine, dialkyl carbonate (e.g., DMC) | A halogen-free alternative to phosgene-based methods. researchgate.net |
Styryl Functional Group: The styryl group (-CH=CH-Ph) is a common structural element in natural products and pharmaceuticals, influencing properties like lipophilicity and biological activity. researchgate.net Classical methods for its synthesis include the Wittig reaction, which involves the reaction of a phosphorus ylide with an aldehyde (benzaldehyde). researchgate.netacs.org While widely used, the Wittig reaction can sometimes suffer from low stereoselectivity, producing mixtures of E and Z isomers. acs.org
The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of styryl groups. The Heck reaction, for instance, couples an aryl halide with an alkene and has become a staple for constructing styryl moieties. researchgate.net Other significant methods include the Suzuki, Stille, and Sonogashira couplings, which offer high yields and stereoselectivity. More recently, olefin metathesis has emerged as a powerful tool for synthesizing substituted styrenes. researchgate.netacs.org
Rationale and Scope of Research on tert-Butyl (Z)-Styrylcarbamate within Stereoselective Synthesis
Research into a specific molecule like this compound is driven by the pursuit of precise control over molecular architecture to achieve desired chemical and biological functions. The rationale for focusing on this compound lies in the unique combination of its three constituent parts: the tert-butyl carbamate (Boc-protected amine), the Z-configured double bond, and the styryl group.
The Boc Group: The tert-butoxycarbonyl (Boc) group is one of the most common amine-protecting groups in organic synthesis. Its stability to a wide range of reaction conditions and its facile removal under acidic conditions make it highly valuable. In the context of this compound, the Boc group provides a handle for further synthetic elaboration or acts as a stable, sterically bulky substituent.
The Styryl Group: As a component of many bioactive compounds, the styryl moiety is a desirable feature. researchgate.net Its inclusion suggests potential applications in medicinal chemistry or materials science.
The (Z)-Olefin Geometry: The most significant challenge and the primary driver for research on this molecule is the stereoselective synthesis of the Z-alkene. The synthesis of Z-olefins, particularly trisubstituted ones, is notoriously difficult compared to their E-counterparts. acs.orgorganic-chemistry.org Traditional methods often favor the thermodynamically more stable E-isomer. acs.org Therefore, developing synthetic routes that can reliably and selectively produce the Z-isomer of styrylcarbamates is a key objective in stereoselective synthesis.
The scope of research on this compound encompasses the development and optimization of novel synthetic methodologies that can control the geometry of the double bond. This involves exploring modern catalytic systems, such as iron-catalyzed reductive couplings or specific olefin metathesis catalysts, that can overcome the inherent preference for E-olefin formation. acs.orgresearchgate.net The successful synthesis of this compound would serve as a proof-of-concept for methodologies applicable to a broader range of complex Z-alkene targets.
Overview of Current Challenges and Opportunities in Z-Olefin Synthesis
The stereoselective synthesis of Z-olefins remains a significant challenge in organic chemistry. Many classical olefination reactions, such as the standard Wittig and Horner-Wadsworth-Emmons reactions, often yield the thermodynamically more stable E-isomer or mixtures of isomers, especially with ketones. acs.orgorganic-chemistry.org
Challenges:
Thermodynamic Stability: The E-isomer is typically more stable than the Z-isomer due to reduced steric strain, making it the favored product under equilibrating conditions.
Catalyst Control: Many catalytic processes, including cross-coupling and metathesis, require highly specialized ligands and conditions to override the inherent thermodynamic preference and achieve high Z-selectivity. uw.edu.pl
Substrate Scope: Methods that are highly selective for one class of substrates may not be applicable to others. For instance, a method effective for disubstituted olefins may fail for more sterically hindered trisubstituted systems. acs.orgnih.gov
Opportunities:
Despite these challenges, significant progress has been made, opening new opportunities for accessing Z-olefins with high stereopurity.
Modified Olefination Reactions: The development of modified olefination protocols, such as the Julia-Kocienski olefination, has provided reliable routes to Z-alkenes from aldehydes and even ketones under specific conditions. acs.orgorganic-chemistry.orgchemrxiv.org
Alkyne Reduction: The partial reduction of alkynes using catalysts like Lindlar's catalyst is a classic and still widely used method for generating cis-(or Z)-alkenes.
Transition-Metal Catalysis: Novel iron-catalyzed reductive coupling reactions have emerged as a powerful method for producing Z-β-alkylstyrenes from terminal arylalkynes and alkyl halides with high selectivity. acs.org
Olefin Metathesis: The design of new molybdenum and ruthenium catalysts has enabled Z-selective cross-metathesis reactions, providing access to complex Z-olefins that were previously difficult to synthesize. researchgate.net
These advancing methodologies provide a toolkit for synthetic chemists to tackle the challenge of Z-olefin synthesis, enabling the construction of complex molecules like this compound with high stereochemical control.
| Method | Description | Advantages | Challenges |
| Lindlar Hydrogenation | Semihydrogenation of an alkyne over a poisoned palladium catalyst. | High Z-selectivity, well-established. | Requires an alkyne precursor; catalyst can be sensitive. |
| Wittig Reaction (Salt-Free) | Reaction of a non-stabilized ylide with an aldehyde under salt-free conditions. | Can provide good Z-selectivity. | Sensitive to reaction conditions; removal of phosphine (B1218219) oxide byproduct. |
| Julia-Kocienski Olefination | Reaction of a sulfone with a carbonyl compound. | Good to excellent Z-selectivity, especially with specific sulfone reagents. acs.orgorganic-chemistry.orgchemrxiv.org | Requires synthesis of the sulfone precursor. |
| Iron-Catalyzed Reductive Coupling | Coupling of a terminal alkyne with an alkyl halide using an iron catalyst. acs.org | High Z-selectivity, uses inexpensive iron catalyst, broad substrate scope. acs.org | May not be suitable for certain activated alkyl halides. acs.org |
| Z-Selective Olefin Metathesis | Cross-metathesis using specialized Mo or Ru catalysts. researchgate.net | Catalytic, can be highly selective for Z-isomers. | Catalyst cost and sensitivity; substrate limitations. uw.edu.pl |
Structure
3D Structure
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
tert-butyl N-[(Z)-2-phenylethenyl]carbamate |
InChI |
InChI=1S/C13H17NO2/c1-13(2,3)16-12(15)14-10-9-11-7-5-4-6-8-11/h4-10H,1-3H3,(H,14,15)/b10-9- |
InChI Key |
POEOBHBXPYDDER-KTKRTIGZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N/C=C\C1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)NC=CC1=CC=CC=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Tert Butyl Z Styrylcarbamate
Direct Stereoselective Synthesis of tert-Butyl (Z)-Styrylcarbamate
The direct conversion of the thermodynamically more stable tert-butyl (E)-styrylcarbamate to its (Z)-isomer presents an atom-economical approach to access the desired compound. Photocatalysis has emerged as a powerful tool to achieve this contra-thermodynamic isomerization.
Visible-light photocatalysis offers a mild and environmentally friendly method for the E→Z isomerization of electron-rich alkenes like enamides and styrylcarbamates. chemrxiv.orgrsc.org This transformation is typically achieved through an energy transfer mechanism, where a photocatalyst absorbs light and transfers its energy to the (E)-isomer, promoting it to an excited state. In this excited state, rotation around the carbon-carbon double bond becomes possible, and upon relaxation, the molecule can return to the ground state as the less stable (Z)-isomer.
One of the most effective photocatalysts for this transformation is the iridium complex, fac-Ir(ppy)₃ (tris(2-phenylpyridinato)iridium(III)). rsc.org This catalyst exhibits strong absorption in the visible region and possesses a sufficiently high triplet energy to activate a wide range of (E)-enamides and related compounds. The process is highly efficient, often proceeding under mild conditions at room temperature and requiring only a catalytic amount of the iridium complex. rsc.org
Another promising approach involves the use of organic photocatalysts, such as (-)-riboflavin (vitamin B2), which offers a cheaper and more sustainable alternative to precious metal catalysts. Inspired by the natural Z→E isomerization of retinal in the visual cycle, this bio-inspired approach has been successfully applied to the E→Z isomerization of polarized alkenes. wikipedia.orgnih.gov
Achieving high Z-stereoselectivity in the photocatalytic isomerization of styrylcarbamates is dependent on several key reaction parameters. The choice of photocatalyst is paramount, with its photophysical properties, such as triplet energy and excited-state lifetime, directly influencing the efficiency of energy transfer. nih.govresearchgate.net
| Parameter | Effect on Z-Stereoselectivity |
| Photocatalyst | The triplet energy of the catalyst must be sufficient to induce isomerization. Catalysts like fac-Ir(ppy)₃ are highly effective. |
| Solvent | Can influence the photostationary state and the stability of intermediates. Tetrahydrofuran (B95107) (THF) has been shown to be effective in some systems. nih.gov |
| Light Source | The wavelength should match the absorption spectrum of the photocatalyst for efficient excitation. |
| Reaction Time | Isomerization proceeds until a photostationary state is reached, where the rates of E→Z and Z→E isomerization are equal. |
Stereoselective Synthesis of (Z)-Styryl Moieties as Precursors for Carbamate (B1207046) Formation
An alternative to direct isomerization is the construction of a (Z)-styryl precursor, which can then be converted to the target carbamate. This multi-step approach allows for the use of a broader range of stereoselective reactions to establish the desired alkene geometry.
The hydrothiolation of terminal alkynes, such as phenylacetylene (B144264), with thiols provides a reliable route to vinyl sulfides. Under basic conditions, a thiolate anion is generated, which then undergoes a nucleophilic addition to the alkyne. The stereochemical outcome of this reaction can be controlled to favor the formation of the (Z)-isomer. For example, the reaction of benzyl (B1604629) mercaptan with phenylacetylene in the presence of a base like lithium tert-butoxide (tBuOLi) in ethanol (B145695) can selectively produce (Z)-benzyl styryl sulfide (B99878). nih.gov The use of a protic solvent like ethanol is believed to suppress the formation of the competing (E)-isomer. nih.gov
Copper(I) iodide (CuI) has also been employed as a catalyst for the hydrothiolation of alkynes, leading to (Z)-vinyl sulfides with high stereoselectivity. nih.gov These (Z)-styryl sulfides are valuable intermediates that can be further elaborated to the corresponding carbamate.
| Reactants | Catalyst/Base | Solvent | Product | Yield | Z:E Ratio |
| Phenylacetylene, Benzyl Mercaptan | tBuOLi | Ethanol | (Z)-Benzyl styryl sulfide | High | >99:1 |
| Phenylacetylene, Thiophenol | CuI/Cs₂CO₃ | DMF | (Z)-Phenyl styryl sulfide | Good | High Z |
Carbometallation, the addition of an organometallic reagent across a carbon-carbon multiple bond, is a powerful method for the stereoselective synthesis of alkenes. Carbocupration, the addition of an organocopper reagent, is particularly useful for the synthesis of (Z)-alkenes from terminal alkynes. wikipedia.org The reaction typically proceeds via a syn-addition of the organocopper species to the alkyne, establishing the Z-geometry of the resulting vinylcopper intermediate. This intermediate can then be trapped with a suitable electrophile.
For the synthesis of a (Z)-styryl precursor, phenylacetylene can be reacted with an organocopper reagent, such as that derived from a Grignard reagent and a copper(I) salt. The resulting (Z)-styrylcopper intermediate can, in principle, be functionalized to introduce a group that can be converted to a carbamate.
Sequential carbocupration involves the initial carbocupration of an alkyne followed by a subsequent reaction with an electrophile. nih.gov For example, the carbocupration of a terminal alkyne can be followed by acylation to yield a (Z)-enone. nih.gov While not a direct route to the carbamate, this demonstrates the principle of creating a functionalized (Z)-styryl moiety.
The sulfur-lithium exchange reaction is a valuable tool for the preparation of organolithium reagents. In the context of synthesizing this compound, a (Z)-styryl sulfide, prepared as described in section 2.2.1, can serve as a precursor to a (Z)-styryllithium reagent. The reaction involves treating the (Z)-vinyl sulfide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, typically in the presence of a lithium-arene catalyst. This process is known to proceed with retention of stereochemistry, thus preserving the Z-geometry of the double bond.
Carbamate Formation Strategies Utilizing Unsaturated Amine Precursors
Once the (Z)-styrylamine core is established, the subsequent step is the formation of the tert-butyl carbamate. Several methodologies exist for this transformation, ranging from classic coupling reactions to more modern, sustainable approaches.
The Chan–Lam coupling, also known as the Chan-Evans-Lam (CEL) reaction, is a powerful copper-catalyzed cross-coupling method for forming carbon-heteroatom bonds. organic-chemistry.orgwikipedia.org It facilitates the reaction between boronic acids and N-H or O-H containing compounds, including amines and carbamates, to create C-N or C-O bonds. organic-chemistry.orgnih.gov This reaction is advantageous as it can often be conducted at room temperature and is tolerant of air, setting it apart from the palladium-catalyzed Buchwald-Hartwig coupling. organic-chemistry.orgwikipedia.org
In the context of synthesizing unsaturated carbamates, the Chan-Lam coupling can be used to couple a vinyl boronic acid with a carbamate or, more relevantly, an amine with a suitable carbonyl source in the presence of a copper catalyst. organic-chemistry.orgnih.gov The generally accepted mechanism involves the formation of a copper(III) intermediate, which then undergoes reductive elimination to yield the desired product and a copper(I) species that is reoxidized to complete the catalytic cycle. wikipedia.org This methodology has been successfully applied to the vinylation of various amides and carbamates using vinyl halides, retaining the stereochemistry of the double bond. organic-chemistry.orgnih.gov
| N-Nucleophile | Coupling Partner | Catalyst/Ligand | Base | Conditions | Yield (%) | Reference |
| Lactam | (E)-β-Bromostyrene | CuI / N,N'-Dimethylethylenediamine | Cs₂CO₃ | Dioxane, 110 °C | 85 | organic-chemistry.org |
| Carbamate | Vinyl Iodide | CuI / N,N'-Dimethylethylenediamine | Cs₂CO₃ | Toluene, 80 °C | 82 | organic-chemistry.org |
| Imidazole | Phenylboronic Acid | Cu(OAc)₂ / Pyridine | Molecular Sieves | CH₂Cl₂, rt, air | 93 | wikipedia.org |
This table illustrates the versatility of copper-catalyzed coupling reactions for the formation of C-N bonds in various contexts, including the synthesis of enamides and N-aryl heterocycles.
In the drive for greener chemical processes, carbon dioxide (CO₂) has emerged as an attractive C1 building block for chemical synthesis due to its abundance, low cost, and non-toxic nature. psu.edunih.gov The synthesis of carbamates from CO₂ provides a sustainable alternative to traditional methods that use toxic reagents like phosgene (B1210022). ingentaconnect.com
The general strategy involves the reaction of an amine with CO₂ to form a carbamate salt or carbamic acid intermediate. nih.govnih.gov This intermediate is typically unstable but can be trapped in situ by an alkylating agent to form the stable carbamate product. nih.gov The reaction can be significantly enhanced by the use of a strong, non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which stabilizes the carbamate anion intermediate. nih.gov This three-component reaction of an amine, CO₂, and an alkyl halide has been developed into a practical and environmentally benign process for urethane (B1682113) synthesis. nih.gov Recent advancements have demonstrated this transformation in continuous flow systems, drastically reducing reaction times. nih.gov
An alternative strategy involves the synthesis of the amine precursor itself through a novel rearrangement. Research has demonstrated a general and effective method for synthesizing protected alkylamines via the intramolecular decarboxylation of alkanoyloxycarbamates. acs.orgnih.govacs.org These starting materials are readily prepared from alkyl carboxylic acids and hydroxylamine. acs.org
The key transformation is a base-mediated reaction, often using cesium carbonate (Cs₂CO₃) in a solvent like acetonitrile (B52724) at elevated temperatures. acs.org This process, which shows similarities to the Curtius rearrangement, provides a pathway to primary and secondary alkylamines and arylamines from a wide range of substrates with good functional group tolerance. acs.orgorganic-chemistry.org The resulting protected amine could then be used in subsequent steps to form the target compound.
Transition-metal catalysis offers a broad and powerful platform for constructing unsaturated carbamates. acs.org These methods often provide high levels of efficiency and selectivity. Rhodium-catalyzed reactions, in particular, have been extensively studied for C-N bond formation. rsc.org
One prominent strategy is the rhodium(II)-catalyzed C-H amination using N-mesyloxycarbamates as nitrene precursors. rsc.orgresearchgate.net In this process, the rhodium catalyst activates the N-mesyloxycarbamate to form a rhodium-nitrene intermediate. This highly reactive species can then undergo a C-H insertion reaction with a suitable substrate, such as an alkene, to form the C-N bond directly, yielding products like oxazolidinones or other protected amines. rsc.org DFT studies suggest a concerted pathway for the C-H insertion is favored. researchgate.net This approach allows for the direct functionalization of C-H bonds, representing a highly atom-economical route to complex amine derivatives. rsc.org
Strategic Implementation of the tert-Butyloxycarbonyl (Boc) Protecting Group in Olefinic Systems
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in the construction of complex molecules like peptides and natural products. researchgate.netnumberanalytics.com Its popularity stems from a favorable combination of stability and selective reactivity. The Boc group is introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, forming a stable carbamate. numberanalytics.comorganic-chemistry.org
The key strategic advantage of the Boc group is its orthogonality to many other protecting groups. total-synthesis.com It is generally stable under a wide range of conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation, which are common steps in syntheses involving olefinic systems. researchgate.nettotal-synthesis.com This stability allows for extensive chemical modifications to other parts of a molecule without affecting the protected amine.
Conversely, the Boc group is readily cleaved under mild acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in an organic solvent. total-synthesis.comquora.com The deprotection mechanism proceeds through the formation of a relatively stable tert-butyl cation, which then decomposes into isobutene and carbon dioxide, resulting in a clean reaction with volatile byproducts. total-synthesis.com This specific lability to acid makes it an ideal protecting group in a synthetic strategy that might involve base-labile groups (like Fmoc) or other functionalities sensitive to different conditions. organic-chemistry.org
| Operation | Reagents | Solvent | Conditions | Outcome | Reference |
| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NEt₃, DMAP) | CH₂Cl₂, THF, or aqueous mixtures | Room Temperature | Forms N-Boc carbamate | numberanalytics.comorganic-chemistry.org |
| Deprotection | Trifluoroacetic Acid (TFA) | CH₂Cl₂ | Room Temperature | Cleaves Boc group to reveal amine | total-synthesis.com |
| Deprotection | Hydrogen Chloride (HCl) | Dioxane, Methanol, or Ethyl Acetate | Room Temperature | Cleaves Boc group to reveal amine | quora.com |
| Stability | Strong Bases (e.g., NaOH, LiHMDS) | Various | N/A | Stable | researchgate.nettotal-synthesis.com |
| Stability | Reductive conditions (e.g., H₂, Pd/C) | Various | N/A | Stable | total-synthesis.com |
This table summarizes the common conditions for the application and removal of the Boc protecting group, highlighting its chemical stability and specific lability.
Introduction and Formation of Boc-Protected Amine Linkages
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide and amine chemistry. Its primary function is to "protect" a reactive amine group, rendering it inert to a wide range of chemical conditions so that reactions can be performed on other parts of the molecule. The Boc group's utility stems from its remarkable stability towards most nucleophiles and bases, yet it can be readily removed under specific acidic conditions. rsc.org This dual nature is fundamental to its role in complex synthetic sequences.
The formation of a Boc-protected amine, or a carbamate linkage, is typically achieved by reacting an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. rsc.org This method is highly efficient for protecting primary and secondary amines. In the context of synthesizing this compound, the Boc-protected nitrogen can be introduced in several ways. One forward-thinking strategy involves using a pre-functionalized starting material, such as tert-butyl carbamate itself, in a reaction that simultaneously builds the styryl framework and establishes the desired Z-geometry.
Recent advances have focused on the stereoselective synthesis of Z-enamides, a class of compounds to which this compound belongs. One of the most powerful methods is the stereoselective hydrogenation of ynamides (alkynes bearing a nitrogen substituent). A heterogeneous gold nanoparticle catalyst (Au/TiO₂) has been shown to effectively catalyze the hydrogenation of ynamides using ammonium (B1175870) formate (B1220265) as the hydrogen source, producing Z-enamides with high stereoselectivity. acs.orgacs.org This method has been successfully applied to carbamate-derived ynamides, yielding the corresponding Z-enamides in good yields. acs.org
Table 1: Gold-Catalyzed Stereoselective Hydrogenation of Ynamides for Z-Enamide Synthesis acs.org
| Ynamide Substrate (R-C≡C-N(Boc)R') | Product (Z-Enamide) | Yield (%) | Z/E Ratio |
|---|---|---|---|
| N-Boc-N-phenyl-2-phenylethynyl-amine | tert-Butyl (Z)-(2-phenylvinyl)(phenyl)carbamate | 91 | >99:1 |
| N-Boc-N-(4-methoxyphenyl)-2-phenylethynyl-amine | tert-Butyl (Z)-(4-methoxyphenyl)(2-phenylvinyl)carbamate | 88 | >99:1 |
This table presents representative data on the gold-catalyzed hydrogenation of various ynamides to their corresponding Z-enamides, demonstrating the high yields and excellent stereoselectivity of the method.
Another significant approach is the palladium-catalyzed hydroamidation of terminal alkynes. When primary amides, such as tert-butyl carbamate, are reacted with electron-deficient terminal alkynes in the presence of a palladium catalyst, Z-enamides are formed selectively. organic-chemistry.org
Mechanistic Elucidation of Z Styrylcarbamate Formation and Transformation
Stereoelectronic Control and Orbital Overlap in Z-Olefin Stereoselectivity
The preference for the (Z)-configuration in styrylcarbamates is a result of stereoelectronic effects, where the spatial arrangement of orbitals dictates the most favorable reaction pathways. The formation of the Z-olefin is not always thermodynamically favored, making kinetically controlled reaction conditions paramount.
Several synthetic strategies leading to (Z)-enamides and related structures highlight the importance of orbital overlap in achieving high Z-selectivity. rsc.orgnih.govrsc.org In many cases, the key is the geometric constraint imposed during the transition state. For instance, in palladium-catalyzed oxidative amidation of conjugated olefins, an intramolecular hydrogen bond between the amide proton and a carbonyl oxygen can lock the conformation of a key intermediate, leading to the preferential formation of the Z-isomer. nih.gov The energy difference between the transition states leading to the Z- and E-isomers can be significant, with calculations showing the path to the Z-enamide being more than 5 kcal/mol lower in energy. nih.gov
The principle of maximizing orbital overlap is fundamental to understanding stereoselectivity. scribd.comlibretexts.org In reactions such as the hydroboration of alkynes, the syn-addition of the B-H bond across the triple bond is a classic example of how orbital alignment dictates a specific stereochemical outcome, often leading to (Z)-vinylboron species. researchgate.netnih.gov Similarly, in the formation of (Z)-styrylcarbamate, the approach of the reactants is orchestrated to ensure maximum overlap between the relevant forming and breaking bonds, minimizing the energy of the transition state for the Z-isomer. This can be influenced by catalyst-substrate interactions, solvent effects, and the inherent electronic properties of the starting materials. For example, in the ruthenium-catalyzed coupling to form vinyl halides, less polar solvents can favor the Z-isomer. nih.gov The synthesis of all-carbon tetra-substituted alkenes with exclusive Z-selectivity has been achieved through a nickel-catalyzed cascade reaction, where the steric and electronic properties of phosphine (B1218219) ligands were critical in controlling the regio- and stereochemistry. rsc.org
Detailed Mechanistic Pathways for Carbamate (B1207046) Bond Formation
The formation of the carbamate functional group in tert-butyl (Z)-styrylcarbamate can proceed through several mechanistic pathways, often involving highly reactive intermediates. The specific pathway is dependent on the chosen synthetic route.
Investigation of Key Intermediates (e.g., Zwitterionic Carbamate Species, Isocyanates)
A common and versatile method for the synthesis of carbamates involves the reaction of an alcohol with an isocyanate. nih.gov In the context of this compound, a (Z)-styryl isocyanate would be a key intermediate. This isocyanate can be generated via a Curtius rearrangement of a (Z)-cinnamic acid derivative. nih.govresearchgate.netorganic-chemistry.orgwikipedia.orgnih.gov The Curtius rearrangement itself is a thermal or photochemical decomposition of an acyl azide (B81097). While historically debated, the modern understanding of the mechanism suggests a concerted process where the alkyl or aryl group migrates to the nitrogen as the nitrogen gas molecule departs, thus avoiding a discrete nitrene intermediate. wikipedia.org However, the electronic nature of the transition state involves a degree of charge separation, and the concept of an acyl nitrene provides a useful framework for understanding the reactivity.
The isocyanate intermediate is a powerful electrophile. The formation of the carbamate occurs through the nucleophilic attack of the hydroxyl group of tert-butanol (B103910) on the carbonyl carbon of the isocyanate. This reaction proceeds through a tetrahedral intermediate which can be described as a zwitterionic species before proton transfer to form the final carbamate product.
The synthesis of the requisite tert-butyl isocyanate precursor has been well-established. google.comrsc.org Alternatively, methods exist for the direct conversion of carboxylic acids to carbamates without the isolation of the isocyanate intermediate, such as those using diphenylphosphoryl azide (DPPA). orgsyn.org
Catalytic Cycle Analysis in Metal-Mediated and Organocatalytic Systems
Metal-catalyzed reactions, particularly those employing palladium, offer efficient routes to styrylcarbamates and related enamides. nih.govchemistryviews.orgnih.govscilit.comdntb.gov.ua A common strategy is the aminocarbonylation of a vinyl halide. The catalytic cycle for such a process, for instance, the palladium-catalyzed aminocarbonylation of a (Z)-styryl bromide, can be described as follows:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the (Z)-styryl bromide, forming a Pd(II) intermediate.
CO Insertion: Carbon monoxide coordinates to the palladium center and subsequently inserts into the palladium-carbon bond to form a (Z)-styrylacylpalladium(II) complex.
Nucleophilic Attack: The amine (in this case, tert-butylamine, which would subsequently be part of the carbamate) attacks the acylpalladium complex.
Reductive Elimination: The resulting complex undergoes reductive elimination to release the (Z)-styrylamide product and regenerate the Pd(0) catalyst.
The carbamate can then be formed from the corresponding amide.
Organocatalytic systems have also emerged as powerful tools for the stereoselective synthesis of Z-enamides. rsc.orgrsc.org For example, the use of simple bases like triethylamine (B128534) can catalyze the reaction between α-amino ketones and alkynyl esters to stereospecifically yield (Z)-enamide products. rsc.org In such cases, hydrogen bonding interactions are proposed to be crucial in controlling the stereochemistry of the final product. rsc.orgnih.gov
Mechanistic Insights into Olefinic Transformations of Styrylcarbamate Scaffolds
The olefinic bond in the styrylcarbamate scaffold is susceptible to a variety of transformations, including radical cyclizations and isomerizations.
Radical Processes in Intramolecular Fluorocyclization of Unsaturated Carbamates
Unsaturated carbamates, including styrylcarbamate derivatives, can undergo intramolecular fluorocyclization reactions. Mechanistic studies have shown that these transformations can proceed through a radical pathway. For example, the silver-catalyzed intramolecular fluorocyclization of unsaturated carbamates using a hypervalent iodine reagent is believed to initiate with the formation of a radical species. This radical then undergoes cyclization, followed by a 1,2-aryl migration and subsequent fluorination to yield the final product. The involvement of a radical mechanism is supported by control experiments.
Kinetics and Thermodynamics of E→Z Isomerization Pathways
The interconversion between the (E) and (Z) isomers of styrylcarbamates and related styrenyl derivatives can be induced thermally or photochemically. nih.govd-nb.infochemistryviews.orgresearchgate.netmdpi.comnih.govnih.govmdpi.comyoutube.com The thermodynamically more stable isomer is typically the (E)-isomer due to reduced steric hindrance. Therefore, the synthesis of the (Z)-isomer often requires kinetically controlled conditions to prevent isomerization to the more stable (E)-form.
Thermal Isomerization: The thermal E/Z isomerization of styrenyl systems can proceed through different mechanisms. unimi.itrsc.org For some stilbene (B7821643) and styrylpyridine derivatives, the isomerization is thought to occur via a singlet state, while for others, a triplet state mechanism is implicated. rsc.org The activation barriers for thermal isomerization are generally high, making the (Z)-isomers relatively stable at room temperature. unimi.it Computational studies can provide insight into the energetics of the isomerization process, including the calculation of activation energies and the relative stabilities of the isomers. unimi.it
Photochemical Isomerization: Photochemical methods provide a powerful tool for accessing the less stable (Z)-isomer from the more stable (E)-isomer, often referred to as a contra-thermodynamic process. nih.govmdpi.com This is typically achieved through photosensitization, where a photocatalyst absorbs light and transfers the energy to the alkene. This energy transfer allows for rotation around the carbon-carbon double bond. The efficiency and direction of the isomerization can be influenced by the choice of photocatalyst, solvent, and the substitution pattern on the alkene. chemistryviews.orgmdpi.com For example, the photocatalytic isomerization of styrenyl halides can be tuned to selectively produce either the (E)- or (Z)-isomer by choosing the appropriate photocatalyst and reaction conditions. chemistryviews.org The study of the kinetics of photochemical isomerization reveals that the process can be highly efficient and, in some cases, practically irreversible, providing a preparative route to the desired isomer. mdpi.com
The following table provides a summary of key mechanistic aspects:
| Process | Key Mechanistic Features | Governing Factors | Relevant Compounds/Reactions |
| Z-Olefin Stereoselectivity | Stereoelectronic control, maximization of orbital overlap, kinetically controlled conditions. | Catalyst-substrate interactions, solvent polarity, hydrogen bonding. | Palladium-catalyzed oxidative amidation, hydroboration of alkynes, ruthenium-catalyzed vinyl halide synthesis. |
| Carbamate Bond Formation | Formation and trapping of isocyanate intermediate, nucleophilic attack by alcohol. | Curtius rearrangement conditions, nature of nucleophile and electrophile. | Curtius rearrangement, reaction of isocyanates with alcohols. |
| Catalytic Formation | Oxidative addition, CO insertion, nucleophilic attack, reductive elimination. | Choice of metal catalyst (e.g., Palladium), ligands, reaction conditions. | Palladium-catalyzed aminocarbonylation of vinyl halides. |
| E→Z Isomerization | Thermal (singlet or triplet state) and photochemical (energy transfer) pathways. | Temperature, light irradiation (wavelength), photocatalyst, solvent. | Thermal and photochemical isomerization of styrenyl derivatives. |
Protonation and Electrophilic Activation Mechanisms on Styryl Systems
The reactivity of styryl systems, including derivatives like this compound, is significantly influenced by protonation and electrophilic activation. The electronic nature of the styryl double bond and the substituents on the aromatic ring dictate the course of these reactions.
Protonation can occur at several basic sites within a styryl derivative. For instance, in styryl-aza-coumarin dyes, protonation sites include the dialkylamino group and heterocyclic nitrogen atoms. nih.gov The specific site of protonation is determined by the relative intrinsic basicity of these sites and their stabilization by the solvent environment. nih.gov In aqueous media, amine nitrogens are often the most basic sites; however, in less polar environments, carbonyl oxygens can become more favorable for protonation. nih.gov For this compound, potential protonation sites include the nitrogen and carbonyl oxygen of the carbamate group. Acid-catalyzed hydrolysis of amides and esters, which are related to carbamates, typically initiates with the protonation of the carbonyl oxygen. youtube.com This activation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. youtube.com
The electrophilic activation of the styryl system itself often involves the π-electrons of the carbon-carbon double bond. In acid-catalyzed reactions, such as those involving styryl azides, the initial step can be the protonation of the functional group, which then influences the reactivity of the entire styryl moiety. acs.org
The influence of substituents on the aromatic ring on the rate of reactions involving the styryl system can be quantified using Hammett plots. A Hammett plot correlates the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a series of substituted styryl compounds against the Hammett substituent constant (σ), which represents the electronic effect of the substituent. youtube.com The slope of this plot, the reaction constant (ρ), provides insight into the nature of the transition state. youtube.com
A negative ρ value indicates that a positive charge develops in the transition state, and the reaction is accelerated by electron-donating groups. Conversely, a positive ρ value signifies the build-up of negative charge, with the reaction being favored by electron-withdrawing groups. youtube.com For reactions involving p-substituted styrylbenzyl analogues, Hammett plots have been used to elucidate multi-step mechanisms by analyzing the rates of intermediate formation and breakdown. researchgate.net For example, a study on the hydrolysis of cephalosporins with p-substituted styrylbenzene groups showed different ρ values for the formation (-0.34) and decay (-1.15) of an intermediate, suggesting that the electronic demand changes as the reaction progresses. researchgate.net Such analyses are crucial for understanding how the electronic properties of the carbamate group and any substituents on the styryl ring would modulate the reactivity of this compound in electrophilic reactions.
Table 1: Hammett Plot Data for Reactions of p-Substituted Styrylbenzyl Analogues
| Reaction Step | Reaction Constant (ρ) | Interpretation |
|---|---|---|
| Intermediate Formation | -0.34 | Small negative ρ suggests minor positive charge development in the transition state; reaction is slightly accelerated by electron-donating groups. |
| Intermediate Breakdown | -1.15 | Larger negative ρ indicates significant positive charge build-up; transition state is highly sensitive to electronic effects and strongly stabilized by electron-donating groups. |
| Overall Steady-State (kcat) | -1.44 | The overall rate is strongly accelerated by electron-donating substituents, reflecting the dominant effect of the intermediate breakdown step. |
Data sourced from a study on metallo-carbapenemase inhibitors featuring styrylbenzyl analogues. researchgate.net
Dehydrogenative Photocyclization Mechanisms for Fused Styryl Derivatives
Dehydrogenative photocyclization is a powerful photochemical transformation for synthesizing polycyclic aromatic compounds and fused heterocycles from styryl derivatives. nih.gov This reaction, often referred to as a Mallory-type reaction, is particularly relevant for the transformation of styryl systems into more complex, rigid structures. nih.govresearchgate.net
The generally accepted mechanism involves several key steps:
Photoinduced Z/E Isomerization : The reaction often begins with the photoisomerization of the more stable trans-(E)-isomer of the styryl compound to the cis-(Z)-isomer. researchgate.net For a compound already in the Z configuration, like this compound, this initial step may be bypassed.
6π-Electrocyclization : Upon absorption of UV light, the cis-isomer undergoes a 6π-electrocyclic ring closure. This pericyclic reaction forms a transient dihydrophenanthrene-type intermediate. researchgate.netresearchgate.net Kinetic isotope effect experiments on 3-styryl indoles support a concerted mechanism involving this photoinduced 6π-electrocyclization. nih.govnih.gov
Dehydrogenation/Oxidation : The transient dihydro intermediate is typically unstable and must be oxidized to form the final stable, aromatic fused ring system. This step involves the formal loss of a hydrogen molecule (H₂). researchgate.net The oxidation can occur in the presence of an external oxidizing agent (like iodine or oxygen) or, in some cases, proceed without any external oxidant, evolving hydrogen gas. nih.govresearchgate.net Studies on 3-styryl indoles have demonstrated successful catalyst- and oxidant-free photocyclization under an inert argon atmosphere, leading to benzo[a]carbazoles via hydrogen evolution. nih.govresearchgate.net
The efficiency and yield of the photocyclization are highly dependent on the substrate's electronic properties and the reaction conditions. Electron-donating substituents on the styryl moiety have been found to reduce the quantum yield of photocyclization in 4-styrylquinoline derivatives. researchgate.net Conversely, a study on 3-styryl indoles showed that a wide range of substituents, including both electron-donating (OMe) and electron-withdrawing (F, CF₃, COMe) groups on the aryl ring, were well-tolerated, leading to excellent yields of the corresponding benzo[a]carbazoles. acs.org This suggests that the specific heterocyclic system attached to the styryl group plays a critical role in modulating the reaction's outcome.
The reaction has been successfully applied to a variety of styryl systems, including those containing indole, benzofuran, benzothiophene, and thiophene (B33073) moieties, demonstrating its broad scope. researchgate.netnih.govacs.org
Table 2: Yields of Dehydrogenative Photocyclization for Various Fused Styryl Derivatives
| Starting Styryl Derivative | Fused Product | Yield (%) |
|---|---|---|
| 3-(2,2-diphenylvinyl)-1H-indole | 5,6-diphenyl-11H-benzo[a]carbazole | 97 |
| 3-(2,2-bis(4-methoxyphenyl)vinyl)-1H-indole | 5,6-bis(4-methoxyphenyl)-11H-benzo[a]carbazole | 95 |
| 3-(2,2-bis(4-fluorophenyl)vinyl)-1H-indole | 5,6-bis(4-fluorophenyl)-11H-benzo[a]carbazole | 96 |
| 1-methyl-3-(2,2-diphenylvinyl)-1H-indole | 11-methyl-5,6-diphenyl-11H-benzo[a]carbazole | 93 |
| 2-(2,2-diphenylvinyl)benzofuran | 11,12-diphenylbenzo acs.orgnih.govfuro[2,3-a]carbazole analogue | 95 |
| 2-(2,2-diphenylvinyl)benzothiophene | 11,12-diphenylbenzo acs.orgnih.govthieno[2,3-a]carbazole analogue | 90 |
Data adapted from studies on the dehydrogenative photocyclization of 3-styryl indoles and related heterocycles. acs.org
Reactivity Profile and Synthetic Utility of Tert Butyl Z Styrylcarbamate
Chemical Transformations Involving the (Z)-Olefinic Moiety
The electron-donating nature of the carbamate (B1207046) group and the specific (Z)-configuration of the double bond significantly influence the reactivity of the olefinic moiety, making it a versatile substrate for various addition and functionalization reactions.
While specific studies focusing solely on tert-Butyl (Z)-styrylcarbamate are not extensively documented in this narrow context, the electronic properties of vinyl carbamates suggest their utility in cycloaddition reactions. Enamides and vinyl carbamates, in general, can act as electron-rich components in [3+2] cycloaddition reactions. For instance, they can react with various dipolarophiles, such as azides, to form heterocyclic structures. thieme-connect.de The reaction of an azide (B81097) with an alkene can lead to the formation of triazoline intermediates, which can then rearrange or be converted to other valuable nitrogen-containing compounds. The (Z)-stereochemistry of the styrylcarbamate would be expected to influence the stereochemical outcome of the cycloadducts.
The functionalization of alkenes is a cornerstone of organic synthesis, and the presence of the styryl and carbamate groups offers significant control over the regio- and stereoselectivity of these reactions. researchgate.netkhanacademy.org The carbamate group can act as a directing group, influencing the regioselectivity of additions to the double bond. For many electrophilic additions, the reaction will follow a Markovnikov-type pathway, where the electrophile adds to the carbon atom further from the phenyl group, and the nucleophile adds to the benzylic carbon.
Stereoselectivity is also a key consideration. khanacademy.org For instance, in reactions that create new stereocenters, the existing (Z)-geometry of the alkene can direct the approach of reagents, leading to a specific stereoisomer. Biocatalytic methods, such as those employing enzymes like styrene (B11656) monooxygenase, have been shown to achieve regiodivergent and stereoselective hydroxyazidation of alkenes, yielding enantiomerically pure 1,2-azidoalcohols. nih.gov Such strategies could be applied to this compound to produce chiral building blocks. nih.gov
Olefin metathesis has become a powerful tool for the formation of carbon-carbon double bonds. This compound can participate in cross-metathesis reactions with other olefins, catalyzed by ruthenium-based catalysts like Grubbs' catalysts. The outcome of these reactions allows for the synthesis of more complex substituted styrenes or other vinyl compounds. The (Z)-geometry of the starting material can influence the E/Z selectivity of the newly formed double bond in the product.
Ring-closing metathesis (RCM) would be applicable if the this compound were part of a larger diene structure. By tethering another olefin to the molecule, RCM could be employed to construct cyclic structures containing the styrylcarbamate motif, which are prevalent in various alkaloid natural products.
Hydrofunctionalization reactions involve the addition of an H-X molecule across the double bond. For this compound, these reactions can introduce new functional groups with high regioselectivity.
Hydroamination: The addition of an N-H bond across the alkene can be catalyzed by various transition metals. Depending on the catalyst and conditions, either the Markovnikov or anti-Markovnikov product can be obtained, leading to the formation of 1,1- or 1,2-diamines after potential deprotection and further functionalization.
Hydrothiolation: The addition of a thiol (R-SH) to the alkene can proceed via radical or ionic pathways. The radical addition typically yields the anti-Markovnikov product, while acid- or base-catalyzed ionic additions often give the Markovnikov product. This allows for the regioselective synthesis of thioethers.
The table below summarizes the potential outcomes of these functionalization reactions.
| Reaction Type | Reagents/Catalysts | Potential Product | Regioselectivity |
| Cycloaddition | R-N₃ (Azide) | Triazoline derivative | Dependent on substituents |
| Hydroxyazidation | Styrene Monooxygenase, NaN₃ | Chiral 1,2-azidoalcohol | Regiodivergent nih.gov |
| Cross-Metathesis | Grubbs' Catalyst, R-CH=CH₂ | Substituted styrylcarbamate | E/Z mixture often formed |
| Hydroamination | Metal Catalyst (e.g., Pd, Rh), R₂NH | Substituted diamine precursor | Catalyst/condition dependent |
| Hydrothiolation | R-SH, Radical Initiator or Catalyst | Thioether | Anti-Markovnikov (radical) |
Chemical Transformations Involving the tert-Butyl Carbamate Moiety
The tert-butoxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups in organic synthesis due to its stability under many reaction conditions and its susceptibility to cleavage under specific, often mild, acidic conditions.
The removal of the Boc group from this compound is a critical step in many synthetic sequences, liberating the amine for further reaction. The primary challenge is to achieve this deprotection selectively without affecting the (Z)-alkene or other sensitive functional groups. acs.org
Standard conditions for Boc deprotection involve treatment with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in an organic solvent like dioxane or methanol. However, these harsh conditions can sometimes lead to side reactions, such as polymerization of the styrene moiety or isomerization of the (Z)-alkene. acs.org
Milder and more selective methods have been developed to address these issues. nih.gov Aqueous phosphoric acid (85 wt%) has been reported as an effective and environmentally benign reagent for the deprotection of tert-butyl carbamates, offering good selectivity in the presence of other acid-sensitive groups. nih.govorganic-chemistry.org Another mild protocol uses a catalytic amount of the tris-4-bromophenylamminium radical cation (often called "magic blue") in combination with triethylsilane to cleave the C–O bond of the tert-butyl group under non-acidic conditions. acs.orgacs.org This method shows high functional group tolerance. acs.org For substrates sensitive to acid, deprotection using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in refluxing tetrahydrofuran (B95107) (THF) has also been demonstrated as a viable, mild alternative. lookchem.com
| Reagent/Method | Conditions | Advantage |
| Trifluoroacetic Acid (TFA) | DCM, 0 °C to rt | Standard, effective |
| Hydrochloric Acid (HCl) | Dioxane or MeOH | Common, inexpensive |
| Aqueous Phosphoric Acid | 85 wt% | Mild, environmentally benign, selective nih.govorganic-chemistry.org |
| "Magic Blue" / Triethylsilane | Catalytic MB•+, Et₃SiH | Mild, non-acidic, high functional group tolerance acs.orgacs.org |
| Tetrabutylammonium Fluoride (TBAF) | Refluxing THF | Mild, suitable for acid-sensitive substrates lookchem.com |
Derivatization to Other Nitrogen-Containing Compounds (e.g., Ureas, Alkylamines)
The carbamate functionality within this compound serves as a masked amine, which can be readily converted into other important nitrogen-containing functional groups. The Boc group is a well-established protecting group for amines in organic synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions.
Deprotection of the Boc group reveals the corresponding (Z)-styrylamine. This primary amine is a versatile nucleophile and can be derivatized further. For instance, reaction with isocyanates or carbamoyl (B1232498) chlorides would yield substituted ureas. While direct literature on the derivatization of this compound is specific, analogous transformations are widely reported. For example, tert-butyl carbamates on other molecular scaffolds are routinely converted to amines and subsequently to amides or other nitrogenous derivatives. nih.govresearchgate.net The synthesis of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives highlights the utility of the tert-butyl carbamate moiety in building complex amide structures. nih.govresearchgate.net
Furthermore, the double bond of the styryl group can be selectively reduced, for instance, through catalytic hydrogenation, to yield the corresponding saturated alkylamine, tert-butyl (2-phenylethyl)carbamate. This two-step sequence (Boc deprotection and reduction, or vice-versa) provides access to both unsaturated and saturated alkylamines, significantly broadening the synthetic utility of the parent compound. The development of synthetic routes to compounds like trans-tert-butyl-2-aminocyclopentylcarbamate showcases the importance of tert-butyl carbamates in accessing functionalized alkylamines. nih.gov
Table 1: Potential Derivatizations of this compound
| Starting Material | Reagent(s) | Product Class | Potential Application |
| This compound | 1. Trifluoroacetic Acid (TFA) 2. R-N=C=O | Substituted Urea | Building blocks for pharmaceuticals, polymers |
| This compound | 1. H₂, Pd/C 2. TFA | Saturated Alkylamine | Precursor for ligands, bioactive molecules |
| This compound | 1. TFA 2. R-COCl, Base | N-Styrylamide | Synthesis of complex natural products |
Acid-Mediated Ring Opening Reactions (related to methyl styrylcarbamate)
While this compound is an acyclic molecule, its structural elements are found in cyclic systems where acid-mediated ring-opening reactions are pivotal. The principles governing these reactions are applicable to understanding the potential reactivity of styrylcarbamates under acidic conditions. For instance, in related systems like 4-aryl-azetidin-2-ones (β-lactams), treatment with a strong acid such as triflic acid induces ring opening to generate cinnamamides. rsc.org This process involves protonation of the amide carbonyl, followed by cleavage of the C-N bond.
Similarly, Lewis acid-mediated ring-opening reactions have been explored for cyclopropanes bearing a styryl group. nih.gov Depending on the Lewis acid employed (e.g., SnCl₄ or TiCl₄), these cyclopropanes can undergo ring-opening to form either cyclopentene (B43876) derivatives or E,E-1,3-dienes. nih.gov These reactions underscore the reactivity of the styryl moiety in facilitating ring-opening and subsequent rearrangements under acidic conditions.
For a hypothetical cyclic analogue of a styrylcarbamate, an acid-catalyzed ring-opening would likely proceed via protonation of the carbamate's carbonyl oxygen. This would enhance the electrophilicity of the carbonyl carbon, making the ring susceptible to cleavage, potentially leading to the formation of a stabilized carbocation on the styryl group that can be trapped by a nucleophile.
Table 2: Examples of Acid-Mediated Ring-Opening in Styryl-Related Systems
| Substrate | Acid Catalyst | Product Type | Reference |
| trans-2-Aroyl-3-styrylcyclopropane-1,1-dicarboxylates | SnCl₄ | Cyclopentene derivatives | nih.gov |
| trans-2-Aroyl-3-styrylcyclopropane-1,1-dicarboxylates | TiCl₄ | E,E-1,3-Diene derivatives | nih.gov |
| 4-Aryl-azetidin-2-ones | Triflic Acid | Cinnamamides | rsc.org |
This compound as a Building Block in Complex Molecule Synthesis
The defined stereochemistry and versatile functional groups of this compound make it an attractive starting material for the synthesis of complex and high-value molecules, including those with significant biological activity and intricate heterocyclic frameworks.
Precursor for Stereodefined Bioactive Molecules
The (Z)-configuration of the double bond in this compound is a key feature for stereocontrolled synthesis. This predefined geometry can be transferred through subsequent reaction steps to control the stereochemistry of the final product. Carbamate-protected amino acids and their derivatives are fundamental in medicinal chemistry. Analogous structures, such as optically active trans-tert-butyl-2-aminocyclopentylcarbamate, are recognized for their potential as scaffolds for chiral ligands and as modified backbone units for peptide nucleic acids (PNAs), which are synthetic analogues of DNA and RNA. nih.gov
The tert-butyl carbamate group itself is a common feature in the synthesis of bioactive compounds. For example, a series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives were synthesized and showed promising anti-inflammatory activity. nih.govresearchgate.net This demonstrates the compatibility of the tert-butyl carbamate moiety with the synthesis and biological function of medicinally relevant molecules. By starting with the stereodefined (Z)-styryl isomer, chemists can introduce additional chiral centers with high diastereoselectivity, paving the way for the synthesis of specific stereoisomers of complex drug candidates.
Table 3: Application of tert-Butyl Carbamate Scaffolds in Bioactive Molecules
| Precursor Type | Target Bioactive Molecule/Scaffold | Biological Relevance/Application | Reference |
| tert-Butyl 2-aminophenylcarbamate | Substituted benzamido phenylcarbamates | Anti-inflammatory agents | nih.govresearchgate.net |
| trans-tert-butyl-2-aminocyclopentylcarbamate | Chiral ligands, Peptide Nucleic Acid (PNA) backbones | Asymmetric catalysis, Gene targeting therapeutics | nih.gov |
Scaffold for Heterocyclic Compound Synthesis (e.g., Pyrazoles, Quinolines)
The styryl group is a common precursor for the construction of various heterocyclic rings. The electron-rich double bond and the adjacent phenyl ring can participate in a range of cyclization reactions.
Pyrazoles: The synthesis of styrylpyrazoles is well-documented. nih.gov A common method involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine (B178648). The styryl moiety can be part of the dicarbonyl precursor, such as in (1E,4E)-1,5-diarylpenta-1,4-dien-3-one (a dibenzylideneacetone), which reacts with hydrazine to form 3,5-distyryl-pyrazoline derivatives. nih.gov The enamine-like reactivity of this compound could potentially be harnessed in reactions with hydrazine derivatives to construct the pyrazole (B372694) core, where the styryl group would be appended to the final heterocyclic ring.
Quinolines: Quinolines can be synthesized through various methods, including the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. Furthermore, intramolecular cyclization reactions of appropriately substituted styryl derivatives can lead to quinoline (B57606) and related fused heterocyclic systems. For example, the electrophilic intramolecular cyclization of 5-styrylpyrazoles has been shown to produce dihydropyrazolo[1,5-a]quinolines. nih.gov This strategy highlights how a styryl group can act as the key component in a ring-closing reaction to form a fused quinoline system. The reactivity of the styryl group in this compound makes it a plausible candidate for similar cyclization strategies to access substituted quinolines.
Table 4: Heterocycle Synthesis from Styryl Precursors
| Target Heterocycle | General Synthetic Strategy | Role of Styryl Moiety | Reference |
| Pyrazole | Cyclocondensation of a 1,3-dicarbonyl equivalent with hydrazine | Forms the C3 substituent of the pyrazole ring | nih.govnih.gov |
| Quinoline | Electrophilic intramolecular cyclization | Participates in ring closure to form the new carbocyclic part of the quinoline system | nih.govmdpi.com |
| Pyrazoloquinoline | Intramolecular cyclization of styrylpyrazoles | Acts as the dienophile or electrophile in a ring-forming step | nih.gov |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a staple in the study of reaction mechanisms, allowing for the detailed mapping of reaction pathways, the identification of transient species like transition states, and the calculation of associated energy barriers.
While specific DFT studies detailing the complete energy profile for the formation of tert-butyl (Z)-styrylcarbamate are not extensively available in peer-reviewed literature, the methodology for such an investigation is well-established. A theoretical study would typically model the proposed reaction pathway, for instance, the reaction of a styryl-containing precursor with a tert-butoxycarbonylating agent.
The process involves calculating the Gibbs free energies of the reactants, products, and all proposed intermediates and transition states. mit.edursc.org For example, in a related Kolbe-Schmitt reaction mechanism study, DFT calculations at the M06-2X/Def2-SVP/SMD level of theory were used to map the Gibbs free energy profile, identifying the energy barriers for each step, including the formation of complexes and the crucial C-C bond-forming transition state. mit.edu
Hypothetical Reaction Coordinate Diagram for Styrylcarbamate Formation This table is a generalized representation and not based on specific experimental data for this compound.
| Reaction Coordinate Stage | Description | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|
| Reactants | Starting materials (e.g., styrylamine (B14882868) + di-tert-butyl dicarbonate) | 0 |
| Transition State (TS) | Highest energy point on the reaction pathway | ΔG‡ (e.g., +15 to +25) |
The analysis of the transition state structure is crucial as it provides a snapshot of the bond-forming and bond-breaking processes at the peak of the energy barrier. Current time information in Patna, IN. Understanding these geometries is fundamental to rationalizing and controlling the reaction outcome.
The synthesis of vinyl carbamates often yields a mixture of (Z) and (E) isomers. The observed Z/E ratio is a critical aspect of the reaction's efficiency and utility. Computational studies are exceptionally suited to uncover the origins of such stereoselectivity.
The stereochemical outcome is determined by the relative energies of the transition states leading to the different isomers. A lower energy barrier for the transition state leading to the (Z)-isomer will result in its preferential formation. DFT calculations can precisely compute these energy differences (ΔΔG‡), which can then be correlated with the experimentally observed Z/E ratio.
While specific computational studies on the Z/E selectivity for this compound are not prominent, research on other stereoselective reactions provides a clear blueprint for such an investigation. For instance, in a study on an NHC-catalyzed reaction, DFT was used to locate the stereoselectivity-determining step. researchgate.net The origin of the high stereoselectivity was further elucidated by analyzing non-covalent interactions (NCI) within the transition state structures, revealing that a greater number of weak interactions, such as hydrogen bonds or van der Waals forces, stabilized the favored transition state. researchgate.net A similar approach for styrylcarbamate formation would involve comparing the transition state geometries for the Z and E pathways and identifying the key steric and electronic interactions that favor one over the other.
Molecular Modeling and Conformational Analysis of Carbamate (B1207046) Resonance and Flexibility
The carbamate functional group is not static; it exhibits characteristic resonance and conformational flexibility that are critical to its chemical behavior. Molecular modeling allows for a detailed exploration of these properties.
The carbamate linkage can be considered a hybrid of an amide and an ester. researchgate.net A key feature is the delocalization of the nitrogen lone pair across the N-C=O system, leading to a partial double bond character in the C-N bond. rsc.orgnih.gov This resonance has several consequences:
It restricts free rotation around the C-N bond.
It leads to the existence of two main planar conformations: syn and anti (or cis and trans).
The rotational barrier of the C-N bond in carbamates is typically 3-4 kcal/mol lower than in analogous amides. researchgate.net
These conformational isomers can have different energies, and the equilibrium between them is influenced by the nature of the substituents on the nitrogen and oxygen atoms. Computational methods can quantify the energy difference between these rotamers and the height of the rotational energy barrier. In some cases, such as with many Boc-protected amino acids, the energy difference is minimal, leading to a nearly equal mixture of conformers at room temperature. nih.gov
Molecular docking studies on related tert-butyl phenylcarbamate derivatives have been used to understand how these molecules orient themselves within biological targets, a process governed by their conformational preferences. nih.gov
Key Conformational Properties of Carbamates
| Property | Description | Computational Insight |
|---|---|---|
| Resonance | Delocalization of the nitrogen lone pair into the carbonyl group. | Calculation of bond lengths (C-N bond is shorter than a typical single bond) and rotational energy barriers. |
| Planarity | The atoms of the carbamate group (C, O, N) tend to lie in a plane. | Geometry optimization calculations confirm the planar arrangement. |
| Isomerism | Existence of syn and anti conformers due to restricted C-N rotation. | Calculation of the relative energies of the conformers to predict the dominant form. |
| Flexibility | Rotation around other single bonds in the molecule (e.g., the styryl C-C single bond). | Molecular dynamics simulations can explore the accessible conformational space over time. |
Predictive Modeling for Novel Reactivity and Selectivity in Styrylcarbamate Systems
The field of chemical synthesis is increasingly benefiting from predictive models, often powered by machine learning and artificial intelligence, to forecast reaction outcomes, discover new reactions, and optimize selectivity. While specific predictive models for this compound are not yet developed, the methodologies are broadly applicable.
These models are trained on large datasets of known chemical reactions. Current time information in Patna, IN. For instance, a graph-convolutional neural network can be trained to predict site selectivity in reactions like C-H functionalization by learning the subtle electronic and steric features of a substrate that direct the reaction to a specific position. Current time information in Patna, IN. Such a model can achieve high accuracy, allowing chemists to quickly assess the feasibility of a proposed reaction.
For styrylcarbamate systems, predictive modeling could be applied in several ways:
Reactivity Prediction: A model could predict whether a given set of reactants and conditions will lead to the formation of a styrylcarbamate product.
Selectivity Prediction: A more advanced model could predict the Z/E ratio for a given reaction, helping to identify conditions or catalysts that would maximize the yield of the desired (Z)-isomer.
Discovery of Novel Reactions: By analyzing vast chemical spaces, algorithms could propose novel synthetic routes to styrylcarbamates or suggest new reactions that utilize styrylcarbamates as building blocks.
These predictive tools, built upon a foundation of data from experimental results and DFT calculations, represent the future of chemical synthesis design, promising to accelerate the discovery and optimization of valuable molecules like this compound.
Advanced Spectroscopic and Analytical Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Z/E Isomer Differentiation
High-resolution NMR spectroscopy is the most powerful tool for distinguishing between the (Z) and (E) isomers of styrylcarbamates. The geometric arrangement of the substituents on the carbon-carbon double bond significantly influences the chemical environment of the vinylic and neighboring protons, leading to distinct chemical shifts and coupling constants.
In the ¹H NMR spectrum of tert-butyl (Z)-styrylcarbamate, the two vinylic protons (Hα and Hβ) are of particular importance. Due to the cis relationship of the phenyl and carbamate (B1207046) groups in the (Z)-isomer, the vicinal coupling constant (JHα-Hβ) is expected to be in the range of 7-12 Hz. This is in stark contrast to the (E)-isomer, where a larger coupling constant of 12-18 Hz would be observed for the trans protons.
Furthermore, the chemical shifts of the vinylic protons are diagnostic. In the (Z)-isomer, the Hβ proton is typically found at a more upfield (lower ppm) chemical shift compared to the (E)-isomer due to anisotropic shielding effects from the nearby phenyl ring. Conversely, the Hα proton in the (Z)-isomer may be slightly deshielded.
The ¹³C NMR spectrum also provides confirmatory evidence. The chemical shifts of the vinylic carbons (Cα and Cβ) and the carbons of the tert-butyl and phenyl groups can be assigned based on established substituent effects and comparison with data from related compounds. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for the unambiguous assignment of all proton and carbon signals. For instance, an HMBC experiment would show correlations between the tert-butyl protons and the carbamate carbonyl carbon, as well as between the vinylic protons and the carbons of the phenyl ring.
To definitively establish the (Z)-stereochemistry, a Nuclear Overhauser Effect (NOE) experiment is often employed. In the (Z)-isomer, irradiation of the Hα proton would result in an NOE enhancement of the ortho-protons of the phenyl ring, a correlation that is absent in the (E)-isomer.
Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Phenyl-H (ortho) | 7.20-7.40 | m | - |
| Phenyl-H (meta, para) | 7.20-7.40 | m | - |
| Hα (vinylic) | 6.5-6.8 | d | 7-12 |
| Hβ (vinylic) | 5.9-6.2 | d | 7-12 |
| NH | 5.0-5.5 | br s | - |
| tert-Butyl | 1.50 | s | - |
Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (carbamate) | 152-155 |
| Phenyl-C (ipso) | 135-138 |
| Phenyl-C | 125-130 |
| Cα (vinylic) | 120-125 |
| Cβ (vinylic) | 115-120 |
| C(tert-butyl) | 79-82 |
| CH₃ (tert-butyl) | 28-29 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry is an essential analytical technique for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
For this compound, with a molecular formula of C₁₃H₁₇NO₂, the expected monoisotopic mass can be calculated with high precision. An experimentally determined mass that matches this calculated value to within a few parts per million (ppm) provides unequivocal confirmation of the molecular formula. This technique is particularly useful for differentiating the target compound from potential impurities or side products that may have similar but not identical elemental compositions.
Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ | 220.1332 |
| [M+Na]⁺ | 242.1151 |
| [M+K]⁺ | 258.0891 |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the N-H, C=O, C=C, and C-O bonds.
The N-H stretching vibration of the carbamate group typically appears as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. The exact position can be influenced by hydrogen bonding. The C=O stretching vibration of the carbamate carbonyl is a strong, sharp absorption that is expected in the range of 1680-1720 cm⁻¹. The C=C stretching vibration of the styryl double bond will likely appear as a medium intensity band around 1640-1680 cm⁻¹. Finally, the C-O stretching vibrations of the carbamate and the C-H bending vibrations of the phenyl and tert-butyl groups will contribute to the fingerprint region of the spectrum.
Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3300-3500 | Medium |
| C-H Stretch (aromatic) | 3000-3100 | Medium |
| C-H Stretch (aliphatic) | 2850-3000 | Medium |
| C=O Stretch (carbamate) | 1680-1720 | Strong, Sharp |
| C=C Stretch (alkene) | 1640-1680 | Medium |
| C-N Stretch | 1200-1350 | Medium |
| C-O Stretch | 1000-1300 | Medium |
X-ray Crystallography for Definitive Absolute Stereochemical Assignment (where suitable derivatives exist)
While NMR spectroscopy is highly effective for determining the relative stereochemistry (Z vs. E), single-crystal X-ray crystallography provides the most definitive method for determining the absolute three-dimensional structure of a molecule, including its stereochemistry. This technique requires the formation of a suitable single crystal of the compound or a derivative.
For this compound, if a suitable crystal can be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles. This data would unequivocally confirm the cis arrangement of the substituents about the double bond, thus verifying the (Z)-configuration. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as hydrogen bonding involving the carbamate N-H and C=O groups, would be elucidated. In cases where the molecule is chiral and crystallizes in a non-centrosymmetric space group, X-ray crystallography can also be used to determine the absolute configuration.
Although a crystal structure for this compound itself is not publicly available, analysis of crystal structures of closely related carbamates and styryl derivatives provides a strong basis for understanding the expected molecular geometry and intermolecular interactions. utsouthwestern.edu
Conclusion and Future Research Endeavors
Synthesis and Mechanistic Understanding of tert-Butyl (Z)-Styrylcarbamate: A Synthesis
The synthesis of this compound with high stereochemical fidelity is a nuanced challenge due to the thermodynamic preference for the corresponding (E)-isomer. A robust and stereoretentive method leverages the Curtius rearrangement of an α,β-unsaturated acyl azide (B81097). nih.govwikipedia.orgrsc.org This classical reaction transforms a carboxylic acid into an isocyanate, which can then be trapped by an alcohol to form the desired carbamate (B1207046). nih.govwikipedia.org
The proposed synthetic sequence begins with (Z)-Cinnamic acid. This starting material is first converted into its corresponding acyl azide. This can be achieved through various methods, such as reaction with diphenylphosphoryl azide (DPPA) or by converting the acid to (Z)-cinnamoyl chloride followed by treatment with sodium azide. The crucial step is the thermal or photochemical rearrangement of (Z)-cinnamoyl azide. Mechanistic studies suggest that the rearrangement proceeds through a concerted mechanism, avoiding the formation of a discrete nitrene intermediate. wikipedia.org This concerted pathway is key to the reaction's utility, as it ensures the geometry of the migrating styryl group is retained, leading to the formation of (Z)-styryl isocyanate.
The final step involves the in-situ trapping of the highly reactive (Z)-styryl isocyanate intermediate with tert-butanol (B103910). The nucleophilic attack of the alcohol's oxygen on the isocyanate's carbonyl carbon, followed by proton transfer, yields the target molecule, this compound.
Table 1: Proposed Synthesis of this compound via Curtius Rearrangement
| Step | Reactant(s) | Reagent(s) | Intermediate/Product | Key Transformation |
|---|---|---|---|---|
| 1 | (Z)-Cinnamic acid | 1. (COCl)₂ or SOCl₂2. NaN₃ | (Z)-Cinnamoyl azide | Acyl azide formation |
| 2 | (Z)-Cinnamoyl azide | Heat (Δ) or hv | (Z)-Styryl isocyanate | Curtius Rearrangement |
Further mechanistic elucidation, potentially through isotopic labeling and kinetic studies, could provide deeper insights into the transition state of the rearrangement and the factors governing its high stereoretention.
Emerging Methodologies for Highly Stereoselective Unsaturated Carbamate Synthesis
While the Curtius rearrangement is a reliable method, ongoing research seeks more atom-economical and versatile strategies for synthesizing unsaturated carbamates.
One promising avenue is the catalytic hydrocarbamoylation of alkynes . This approach involves the direct addition of a carbamate's N-H bond across a carbon-carbon triple bond. For the synthesis of this compound, this would entail the reaction of phenylacetylene (B144264) with tert-butyl carbamate. However, controlling both the regioselectivity (to ensure addition to the desired carbon) and the stereoselectivity (to favor the syn-addition required for the (Z)-isomer) remains a significant challenge. Recent advances in palladium-catalyzed hydroaminocarbonylation of internal alkynes have shown excellent control for (E)-stereoselectivity, highlighting the need for new catalytic systems to achieve the opposite (Z)-selectivity. chemistryviews.orgnih.gov
Another innovative approach involves the cleavage of NH-1,2,3-triazoles . A recently developed one-pot method uses triphosgene (B27547) to cleave the triazole ring, forming an intermediate that can be trapped by various nucleophiles, including alcohols, to yield N-vinylcarbamates. rsc.org This method is advantageous due to its operational simplicity and the use of readily available starting materials. Applying this to a suitably substituted triazole with tert-butanol could provide a novel entry to the target compound.
Finally, transition-metal-catalyzed cross-coupling reactions offer a modular approach. For instance, a (Z)-styryl halide could be coupled with a carbamate salt or a protected amine equivalent. The success of this strategy hinges on the availability of stereochemically pure (Z)-alkenyl halides, which can now be synthesized with high selectivity via molybdenum-catalyzed cross-metathesis. nih.gov
Table 2: Comparison of Synthetic Methodologies for Unsaturated Carbamates
| Methodology | Starting Materials | Key Features | Challenges |
|---|---|---|---|
| Curtius Rearrangement | α,β-Unsaturated carboxylic acid, alcohol | High stereoretention, reliable | Multi-step, uses azides |
| Alkyne Hydrocarbamoylation | Alkyne, carbamate | High atom economy, direct | Control of regio- and (Z)-stereoselectivity |
| Triazole Cleavage | NH-1,2,3-Triazole, triphosgene, alcohol | One-pot, novel | Substrate scope, stereoselectivity can be mixed |
| Cross-Coupling | (Z)-Alkenyl halide, carbamate source | Modular, convergent | Requires pre-synthesized stereodefined halide |
Future research will likely focus on developing novel catalysts, particularly those based on abundant first-row transition metals, to achieve highly efficient and stereoselective hydrocarbamoylation and cross-coupling reactions.
Exploration of Undiscovered Reactivity Patterns and Transformative Potential
The bifunctional nature of this compound makes it a versatile building block for further chemical transformations. Its reactivity can be considered at two primary sites: the carbon-carbon double bond and the carbamate moiety.
The alkene is susceptible to a wide range of functionalization reactions.
Oxidative Additions: Stereospecific reactions like dihydroxylation (e.g., using OsO₄) or epoxidation (e.g., with m-CPBA) could install new stereocenters, with the bulky carbamate group potentially influencing the facial selectivity of the reagent's approach.
Reductions: Catalytic hydrogenation would saturate the double bond, providing access to the corresponding saturated carbamate, tert-Butyl styrylcarbamate.
Polymerization: Analogous to other N-vinyl monomers like N-vinylcarbazole, this compound could potentially undergo polymerization, although its reactivity in such processes is unexplored. rsc.orgresearchgate.net The steric bulk of the tert-butyl group may significantly influence polymerization kinetics.
Alkene Metathesis: Cross-metathesis reactions could allow for the modification of the styryl group, introducing new substituents.
The carbamate group offers its own set of synthetic opportunities.
Protecting Group: The tert-butoxycarbonyl (Boc) group is a standard protecting group for amines, readily cleaved under acidic conditions to reveal the parent (Z)-styrylamine.
Directing Group: The carbamate functionality can act as a directing group in ortho-lithiation reactions, enabling functionalization of the phenyl ring at the position adjacent to the styryl substituent.
Future work should systematically investigate these transformations to map the reactivity of this class of compounds, potentially leading to the synthesis of complex nitrogen-containing molecules and novel polymeric materials.
Synergistic Integration of Experimental and Computational Chemistry in Rational Design of (Z)-Styrylcarbamates
The challenges associated with the stereoselective synthesis and prediction of reactivity for molecules like this compound can be effectively addressed through the integration of computational and experimental chemistry.
Mechanistic Elucidation and Reaction Optimization: Density Functional Theory (DFT) calculations are powerful tools for investigating reaction mechanisms. pitt.edu For the synthesis of (Z)-styrylcarbamates, computational modeling can:
Analyze the transition states of the Curtius rearrangement to confirm the energetic preference for the concerted, stereoretentive pathway over stepwise alternatives.
Model catalytic cycles for alkyne hydrocarbamoylation, helping to understand how ligand structure and metal identity influence the regio- and stereochemical outcome. encyclopedia.pub This predictive power can guide the rational design of new catalysts specifically tailored for (Z)-alkene formation.
Predicting Reactivity: Computational methods can also predict the molecule's electronic structure and steric profile. This information can be used to:
Calculate the relative energies of different conformers to understand how the carbamate group orients itself relative to the alkene.
Model the approach of reagents (e.g., oxidants, electrophiles) to the double bond, predicting the stereochemical outcome of reactions like epoxidation or dihydroxylation. nih.gov
Evaluate the stability of potential intermediates, such as vinyl carbocations, which could be involved in certain electrophilic addition reactions. escholarship.org
The future of synthesizing and utilizing complex molecules like this compound lies in a synergistic loop where computational predictions guide experimental efforts, and experimental results provide benchmarks for refining computational models. This integrated approach will accelerate the discovery of new synthetic methods and the development of novel functional materials based on (Z)-unsaturated carbamates.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl (Z)-styrylcarbamate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves coupling styryl derivatives with tert-butyl carbamate under palladium-catalyzed cross-coupling conditions. Key parameters include solvent polarity (e.g., THF or DMF), temperature (60–80°C), and reaction time (12–24 hours). Optimization studies suggest that using Buchwald-Hartwig amination protocols with ligands like XPhos improves stereochemical control for the (Z)-isomer . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and validation by HPLC (C18 column, acetonitrile/water mobile phase) ensure product purity (>95%) .
Q. What safety protocols are critical when handling tert-butyl carbamate derivatives in laboratory settings?
- Methodological Answer : Always use fume hoods to minimize inhalation risks. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Avoid contact with strong oxidizers (e.g., peroxides) or acids, which may induce decomposition. Storage recommendations: airtight containers at 2–8°C, away from light and moisture . Emergency measures for spills involve inert absorbents (e.g., vermiculite) and disposal as hazardous waste under EPA guidelines .
Q. Which spectroscopic techniques are most effective for characterizing tert-butyl (Z)-styrylcarbamate?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms regiochemistry and stereochemistry. Key signals include tert-butyl protons (δ ~1.4 ppm, singlet) and styryl vinyl protons (δ ~6.5–7.2 ppm, coupling constants J = 10–12 Hz for Z-configuration) .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions ([M+H]⁺) and fragmentation patterns. For example, loss of CO₂ (m/z –44) from the carbamate group is diagnostic .
- FT-IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and N-H (3300–3500 cm⁻¹) validate the carbamate moiety .
Q. How should tert-butyl (Z)-styrylcarbamate be stored to maintain stability, and what decomposition products are observed?
- Methodological Answer : Prolonged stability (>6 months) is achieved under inert gas (argon) at –20°C. Accelerated degradation studies (40°C, 75% humidity) reveal hydrolysis to styryl amine and CO₂ under acidic/basic conditions. Monitor decomposition via TLC (Rf shift) or GC-MS for volatile byproducts .
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity of tert-butyl (Z)-styrylcarbamate in cross-coupling reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for Suzuki-Miyaura couplings. Key metrics include HOMO-LUMO gaps (4–5 eV) and Mulliken charges on the carbamate nitrogen. Molecular docking (AutoDock Vina) predicts binding affinities with palladium catalysts, guiding ligand selection .
Q. What strategies resolve contradictions in reported stability data for tert-butyl carbamate derivatives under oxidative conditions?
- Methodological Answer : Contradictions arise from varying impurity profiles (e.g., residual metal catalysts). Conduct accelerated oxidative stress tests (H₂O₂, 3% w/v) with LC-MS monitoring. Compare batch-to-batch variability using ICP-MS for trace metals. Reproducibility is enhanced by rigorous purification (e.g., Chelex resin for Pd removal) .
Q. How does stereochemical integrity of the (Z)-styryl group impact biological activity in enzyme inhibition assays?
- Methodological Answer : Perform comparative IC₅₀ studies with (Z)- and (E)-isomers against target enzymes (e.g., kinases). Use X-ray crystallography to resolve binding modes: the (Z)-isomer often shows stronger π-π stacking with aromatic residues (e.g., tyrosine in ATP-binding pockets). Circular dichroism (CD) confirms conformational stability in buffer solutions .
Q. What advanced analytical workflows validate trace-level impurities in tert-butyl (Z)-styrylcarbamate batches?
- Methodological Answer :
- HPLC-DAD-ELSD : Dual detection (UV + evaporative light scattering) identifies non-chromophoric impurities (e.g., tert-butanol).
- NMR Relaxometry : ¹H T₁/T₂ relaxation times quantify amorphous vs. crystalline impurities.
- HPLC-MS/MS : MRM transitions (e.g., m/z 250 → 57 for tert-butyl fragments) detect sub-ppm contaminants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
